molecular formula C24H34 B14697209 2,3,4,5-Tetra(propan-2-yl)-1,1'-biphenyl CAS No. 29225-92-1

2,3,4,5-Tetra(propan-2-yl)-1,1'-biphenyl

Cat. No.: B14697209
CAS No.: 29225-92-1
M. Wt: 322.5 g/mol
InChI Key: LXTFIEUQJZSWSQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl is an organic compound with the molecular formula C24H34 It is a derivative of biphenyl, where four isopropyl groups are attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated biphenyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl core or the isopropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and other oxygenated biphenyl derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetra(propan-2-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The isopropyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound without isopropyl groups.

    2,2’,3,3’-Tetramethyl-1,1’-biphenyl: A similar compound with methyl groups instead of isopropyl groups.

    2,3,4,5-Tetramethyl-1,1’-biphenyl: Another derivative with methyl groups.

Properties

CAS No.

29225-92-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

1-phenyl-2,3,4,5-tetra(propan-2-yl)benzene

InChI

InChI=1S/C24H34/c1-15(2)20-14-21(19-12-10-9-11-13-19)23(17(5)6)24(18(7)8)22(20)16(3)4/h9-18H,1-8H3

InChI Key

LXTFIEUQJZSWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1)C2=CC=CC=C2)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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